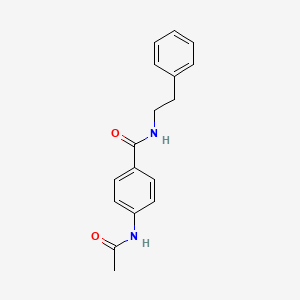![molecular formula C17H14N2O5 B5885734 methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)
methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate, also known as MQOB, is a quinoxaline derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon oxidation. The ROS generated by methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate can then interact with various cellular components, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and the modulation of various signaling pathways. These effects make methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate a promising candidate for further investigation in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate in lab experiments is its high selectivity and sensitivity to ROS. This makes it a valuable tool for investigating oxidative stress in various biological systems. However, one of the main limitations of using methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate. One potential direction is the development of new synthetic methods to improve the yield and purity of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate. Another potential direction is the investigation of the potential use of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, the development of new fluorescent probes based on the structure of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate could lead to the discovery of new tools for investigating biological systems.
Métodos De Síntesis
The synthesis of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate involves the reaction of 4-chloromethyl benzoate with 2,3-diaminoquinoxaline in the presence of a base. The resulting intermediate is then oxidized to form methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate. The synthesis method has been optimized to yield high purity and high yield of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate has been shown to be highly selective and sensitive to ROS, making it a valuable tool for investigating oxidative stress in various biological systems.
Another potential application of methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate is its use as a photosensitizer for photodynamic therapy (PDT) of cancer. methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate has been shown to exhibit strong photodynamic activity, which can be used to selectively kill cancer cells when activated by light.
Propiedades
IUPAC Name |
methyl 4-[(4-oxido-2-oxoquinoxalin-4-ium-1-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-17(21)13-8-6-12(7-9-13)11-24-19-15-5-3-2-4-14(15)18(22)10-16(19)20/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPXAANJHJDQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=CC2=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)





![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)

![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)